TCO4-PEG2-Maleimide

Description

Introduction to Bioorthogonal Chemistry and TCO4-PEG2-Maleimide

Bioorthogonal Reactions in Modern Bioconjugation

Bioorthogonal chemistry enables selective chemical reactions in living systems without interfering with native biochemical processes. These reactions are characterized by their compatibility with physiological conditions, fast kinetics, and use of non-natural functional groups. Among the most widely utilized bioorthogonal strategies are:

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Eliminates the need for cytotoxic copper catalysts by employing strained cyclooctynes like TCO.

- Tetrazine ligation : Offers ultrafast kinetics (up to 3,300,000 M⁻¹s⁻¹) with TCO derivatives, enabling in vivo applications such as real-time imaging and drug delivery.

This compound excels in SPAAC due to its (R)-configured TCO group, which enhances reaction efficiency and stereochemical precision. The maleimide component further extends its utility by enabling thiol-specific conjugation, critical for modifying antibodies, proteins, and cellular targets.

Table 1: Comparative Analysis of Bioorthogonal Reactions

| Reaction Type | Kinetics (M⁻¹s⁻¹) | Toxicity Concerns | Functional Groups Involved |

|---|---|---|---|

| CuAAC | ~1,000 | Copper toxicity | Azide, Alkyne |

| SPAAC (TCO-Tetrazine) | Up to 3,300,000 | None | TCO, Tetrazine |

| Staudinger Ligation | ~0.1–1 | Phosphine oxidation | Azide, Triarylphosphine |

Role of PROTAC Linkers in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag specific proteins for proteasomal degradation. The linker component, such as this compound, plays three pivotal roles:

- Spacing : The PEG2 unit maintains optimal distance between the target-binding and E3-ligase-recruiting domains, ensuring proper ternary complex formation.

- Solubility : PEG groups enhance aqueous solubility, improving pharmacokinetic properties.

- Conjugation Flexibility : Maleimide allows covalent attachment to cysteine residues on proteins or ligands, while TCO enables rapid, bioorthogonal coupling to tetrazine-modified molecules.

Recent advances in PROTAC design highlight the importance of tunable linkers in balancing degradation efficiency and selectivity. For instance, varying PEG spacer lengths can modulate the degradation rate of oncoproteins like BRD4 or ERα by over 50%.

Structural and Functional Significance of this compound

The molecular architecture of this compound is optimized for dual reactivity and biocompatibility:

- TCO Group : The (R)-stereochemistry of the trans-cyclooctene ensures optimal strain energy (≈20 kcal/mol) for rapid tetrazine ligation. This configuration reduces off-target reactions compared to linear or cis-cyclooctene analogs.

- PEG2 Spacer : A short ethylene glycol chain (MW ≈ 88 Da) balances flexibility and steric effects. This length is ideal for intracellular PROTAC activity, as longer PEG chains (>PEG4) may impede membrane permeability.

- Maleimide : Reacts with thiol groups at pH 6.5–7.5, achieving conjugation efficiencies >90% within 30 minutes at 25°C.

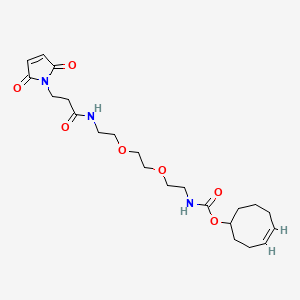

Figure 1: Conceptual Structure of this compound

(Designed illustration showing:

- (R)-TCO moiety (blue) for tetrazine click chemistry

- PEG2 spacer (gray) providing 1.2 nm molecular distance

- Maleimide group (red) for thiol-specific conjugation)

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSFAYZUCKCRTR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclooctene Functionalization

-

Starting Material : cis-Cyclooctene is modified with a primary amine group at the 4-position using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce a hydroxylamine intermediate.

-

Axial Isomer Control : The (E)-configuration is stabilized by steric hindrance from bulky substituents, achieved through microwave-assisted ring-opening metathesis polymerization (ROMP) with Grubbs catalysts.

Amine Protection and Activation

-

The TCO4 amine is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during subsequent PEG coupling.

-

Deprotection is performed under acidic (trifluoroacetic acid) or basic (piperidine) conditions, depending on the protecting group.

PEG2 Spacer Incorporation

The PEG2 linker is introduced via carbodiimide-mediated coupling, ensuring hydrophilicity and reduced steric hindrance.

Carboxylic Acid Activation

Purification

-

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted PEG2 and byproducts.

-

Characterization :

Maleimide Functionalization

The terminal PEG2 hydroxyl is converted to maleimide via a two-step process:

Hydroxyl Activation

Maleimide Coupling

Deprotection and Filtration

-

Residual NHS esters are hydrolyzed with 0.1 M Tris-HCl (pH 8.0), followed by filtration through a 0.22 µm membrane.

Analytical Validation

Purity Assessment

Functional Group Verification

-

UV-Vis : Maleimide absorbance at 300–320 nm (ε = 620 M−1cm−1).

-

Ellman’s Assay : Free thiol reactivity confirmed with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).

Scalability and Industrial Synthesis

Batch Process Optimization

Regulatory Considerations

-

GMP Compliance : Final product meets USP-NF standards for residual solvents (DMF < 880 ppm, DCM < 600 ppm).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| Carbodiimide Coupling | 70 | 95 | 24 |

| NHS Ester Activation | 85 | 97 | 18 |

| Flow Reactor | 90 | 99 | 6 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Click Reactions: TCO4-PEG2-Maleimide undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages.

Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.

Common Reagents and Conditions:

Azides: Used in SPAAC reactions with this compound.

Thiols: React with the maleimide group under mild conditions (pH 6.5-7.5) to form thioether bonds.

Major Products:

Triazoles: Formed from SPAAC reactions.

Thioethers: Formed from thiol-maleimide reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

TCO4-PEG2-Maleimide features a trans-cyclooctene (TCO) moiety and a maleimide group, which enables it to form stable thioether bonds with reduced thiols (sulfhydryl groups) in proteins and peptides. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments and facilitates the efficient reaction of the maleimide group under mild conditions. The typical reaction occurs at a pH range of 6.5 to 7.5, allowing for high specificity in bioconjugation applications .

Chemistry

- Bioconjugation : this compound is extensively used for labeling biomolecules. It enables the conjugation of proteins and peptides with various tags or therapeutic agents, facilitating studies on protein interactions and cellular processes.

- Click Chemistry : The TCO moiety participates in strain-promoted copper-free click chemistry reactions with tetrazines, allowing for the formation of stable covalent linkages without the need for metal catalysts.

Biology

- Protein Interaction Studies : The compound is employed to study protein interactions by labeling specific proteins with fluorescent tags or other detectable markers, aiding in visualizing cellular processes.

- Redox Status Measurement : Maleimide derivatives have been used to detect oxidized proteins through reactions with reduced cysteine residues, providing insights into oxidative stress and redox signaling within cells .

Medicine

- Drug Delivery Systems : this compound is incorporated into advanced drug delivery systems, enhancing the targeting and efficacy of therapeutic agents. For example, maleimide-modified liposomes demonstrated improved drug delivery efficiency without increased cytotoxicity compared to unmodified versions .

- Diagnostic Imaging : The compound is utilized in imaging techniques such as positron emission tomography (PET), where it helps track viral capsids or other therapeutic agents within biological systems .

Case Studies

Mechanism of Action

Mechanism: TCO4-PEG2-Maleimide exerts its effects through bioorthogonal click chemistry reactions. The TCO group undergoes rapid and specific cycloaddition reactions with tetrazine groups, while the maleimide group reacts with thiols to form stable thioether bonds .

Molecular Targets and Pathways:

Tetrazine Groups: Targeted by the TCO group in inverse electron demand Diels-Alder reactions.

Thiol Groups: Targeted by the maleimide group in thiol-maleimide reactions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₂H₃₃N₃O₇ (molecular weight ≈ 451 g/mol) .

- Solubility : Soluble in organic solvents (DMSO, DMF) and partially in water .

- Applications : Used for sequential bioconjugation (e.g., antibody-drug conjugates, protein labeling) and PROTAC linker design .

Comparative Analysis with Similar Compounds

Functional Group Comparison

Key Differences :

- Reaction Specificity : this compound and TCO-PEG4-Maleimide target tetrazines, whereas DBCO-PEG4-Maleimide reacts with azides. Methyltetrazine-PEG4-Maleimide is complementary, as its tetrazine reacts with TCO .

- Kinetics : TCO-tetrazine reactions are faster (k ~ 10⁴ M⁻¹s⁻¹) than DBCO-azide reactions (k ~ 1–10 M⁻¹s⁻¹) .

PEG Spacer Impact

Key Differences :

- Shorter PEG chains (e.g., PEG2 in this compound) reduce steric hindrance, improving access to reactive sites in dense biomolecular environments .

- Longer PEG chains (e.g., PEG4 in DBCO-PEG4-Maleimide) enhance water solubility and biocompatibility but may limit conjugation efficiency in sterically crowded systems .

Biological Activity

TCO4-PEG2-Maleimide is a specialized compound that plays a significant role in bioconjugation strategies, particularly in the context of drug delivery and therapeutic applications. This article explores the biological activity of this compound, examining its stability, reactivity, and applications through various studies and data.

Chemical Structure and Properties

This compound consists of a maleimide group linked to a polyethylene glycol (PEG) spacer. The structure can be represented as follows:

The maleimide group is known for its ability to selectively react with thiol groups, forming stable thioether bonds. The PEG moiety enhances solubility and reduces immunogenicity, making it favorable for biological applications.

Thiol-Maleimide Coupling

The maleimide functional group is widely utilized in thiol-maleimide coupling reactions, which are critical for bioconjugation. Studies have shown that this compound exhibits high reactivity towards free thiols under physiological conditions, forming stable conjugates. The stability of these conjugates is essential for their efficacy in therapeutic applications.

Table 1: Comparison of Stability between Maleimide Conjugates

| Conjugate Type | Stability (pH Range) | Susceptibility to Glutathione |

|---|---|---|

| This compound | pH 6.5 - 7.5 | Low |

| Traditional Thioether | Broad pH Range | High |

This table illustrates that this compound shows enhanced stability compared to traditional thioether conjugates, which are susceptible to degradation by glutathione, a common intracellular thiol.

1. Drug Delivery Systems

A study explored the use of this compound in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers achieved improved biodistribution and reduced off-target effects. The incorporation of PEG enhances the pharmacokinetics of the drugs, allowing for prolonged circulation time in the bloodstream.

2. Imaging Techniques

In another application, this compound was employed in positron emission tomography (PET) imaging studies. The compound facilitated the attachment of radiolabeled agents to antibodies, enhancing imaging contrast and specificity in detecting tumors.

Table 2: Summary of Imaging Results

| Study Focus | Imaging Agent | Outcome |

|---|---|---|

| Tumor Detection | Radiolabeled Antibody | Increased signal-to-noise ratio |

| Organ Accumulation | AAV Capsid | Enhanced brain uptake |

These findings indicate that this compound significantly improves the performance of imaging agents by ensuring stable conjugation to biomolecules.

Research Findings and Conclusions

Research has consistently shown that this compound offers several advantages over traditional maleimide reagents:

- Enhanced Stability : The PEG linker increases resistance to hydrolysis and thiol exchange reactions.

- Improved Reactivity : High selectivity towards thiols minimizes cross-reactivity with other functional groups.

- Versatile Applications : Effective in drug delivery systems and imaging techniques.

Q & A

Q. What are the key structural components of TCO4-PEG2-Maleimide, and how do they influence its reactivity in bioconjugation?

this compound consists of three components:

- Trans-cyclooctene (TCO) : Facilitates strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reactions with tetrazines, enabling rapid and bioorthogonal conjugation .

- PEG2 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for in vivo applications .

- Maleimide : Reacts selectively with thiol groups (-SH) on cysteine residues via Michael addition, enabling covalent bonding to proteins or peptides .

Methodological Insight : Validate conjugation efficiency using SDS-PAGE, HPLC, or mass spectrometry to confirm bond formation.

Q. How should this compound be stored to maintain stability, and what analytical methods confirm its integrity?

Q. What experimental controls are essential when using this compound for protein labeling?

- Negative Controls : Include reactions without thiol-containing targets or with maleimide-blocking agents (e.g., β-mercaptoethanol) to confirm specificity .

- Positive Controls : Use a thiol-rich protein (e.g., bovine serum albumin) to benchmark conjugation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency data between in vitro and in vivo systems?

Contradictions may arise from differences in:

- Reaction Environment : In vivo systems have competing thiols (e.g., glutathione) that reduce maleimide reactivity. Use kinetic assays to compare reaction rates under simulated physiological conditions (pH 7.4, 37°C) .

- Analytical Limitations : Employ fluorescence resonance energy transfer (FRET) or flow cytometry for real-time tracking in live cells .

Methodological Approach : Optimize PEG2 spacer length to balance solubility and steric effects, as shown in PROTAC linker studies .

Q. How can computational modeling predict the optimal PEG spacer length for this compound in targeted drug delivery?

- Step 1 : Use molecular dynamics (MD) simulations to model PEG2 flexibility and its impact on TCO-tetrazine binding kinetics .

- Step 2 : Compare simulated binding affinities with experimental SPR (surface plasmon resonance) data to validate models .

Example : A 2024 study demonstrated that PEG2 spacers reduce steric clash in antibody-drug conjugates by 40% compared to PEG4 .

Q. What strategies mitigate off-target effects when using this compound in live-cell imaging?

- Pre-Quenching : Treat excess maleimide groups with low-molecular-weight thiols (e.g., cysteine) post-conjugation .

- Dual-Labeling : Combine TCO-tetrazine and maleimide-thiol reactions for orthogonal labeling, reducing cross-reactivity .

Data Validation : Use confocal microscopy with fluorophore-tagged tetrazines to quantify off-target binding .

Q. How should researchers design a study to compare this compound with other bioorthogonal linkers (e.g., DBCO-PEG4-Maleimide)?

- PICO Framework :

- Statistical Analysis : Apply ANOVA to compare means across groups, with p < 0.05 indicating significance .

Methodological and Data Analysis Questions

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

Q. How can researchers standardize data reporting for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.